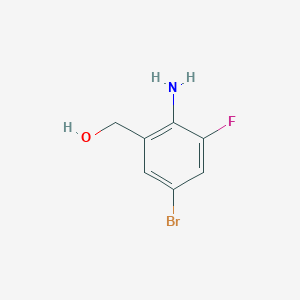![molecular formula C11H22OSi B8784122 (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane CAS No. 98733-45-0](/img/structure/B8784122.png)
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane
Overview
Description
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane is a chemical compound with the molecular formula C10H20OSi. It is commonly used as an intermediate in the synthesis of organosilicon compounds, which are widely utilized in various industrial applications, including lubricants, waterproofing agents, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane typically involves the reaction of tert-butyl-dimethylchlorosilane with 1,1-dimethyl-2-propyn-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Scientific Research Applications
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, waterproofing agents, and sealants.
Mechanism of Action
The mechanism of action of (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane involves its ability to form stable bonds with various substrates. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of organosilicon compounds. These interactions are crucial for its applications in chemistry, biology, and industry .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: Another organosilicon compound with similar applications.
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-methyl-2-propyn-1-yl]oxy]-: A closely related compound with comparable properties.
Uniqueness
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in the synthesis of specialized organosilicon compounds .
Properties
CAS No. |
98733-45-0 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-9-11(5,6)12-13(7,8)10(2,3)4/h1H,2-8H3 |
InChI Key |
GBZCUMOLXVTYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C#C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

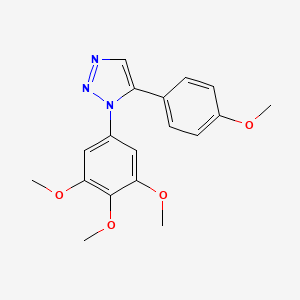
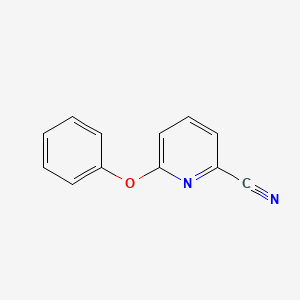

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)-](/img/structure/B8784064.png)
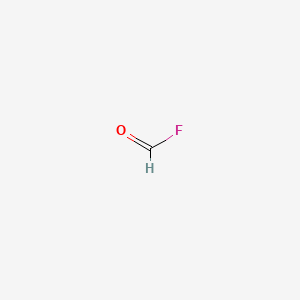
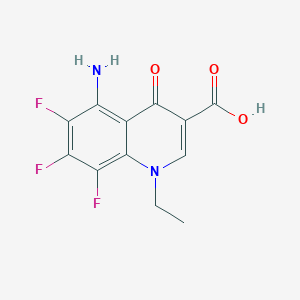
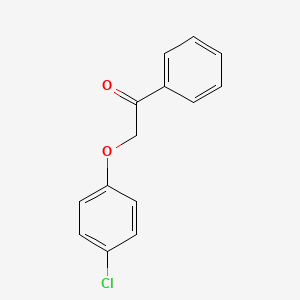
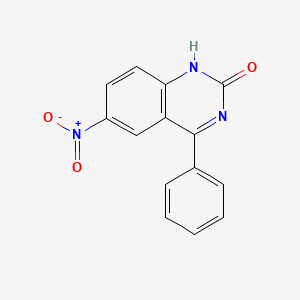
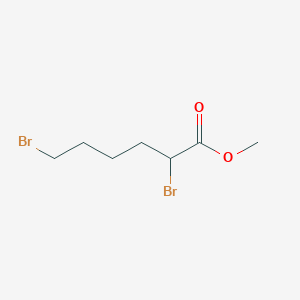
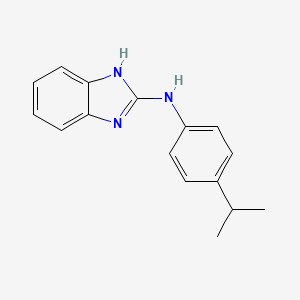

![5-Amino-2-[2-(dimethylamino)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B8784120.png)
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-fluoro-](/img/structure/B8784125.png)
